![molecular formula C10H11F3N2 B11723553 3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11723553.png)
3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine is a compound that features a pyrrolidine ring and a trifluoromethyl group attached to a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of pyridine derivatives. This process typically employs radical trifluoromethylation techniques, where carbon-centered radical intermediates are generated and subsequently react with trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound often involves large-scale trifluoromethylation reactions using specialized equipment to ensure the efficient and safe handling of reagents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction .
化学反应分析
Types of Reactions
3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
科学研究应用
3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine has numerous applications in scientific research:
作用机制
The mechanism of action of 3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.
Trifluoromethylpyridine: Known for its applications in pharmaceuticals and agrochemicals.
Uniqueness
3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
属性
分子式 |
C10H11F3N2 |
|---|---|
分子量 |
216.20 g/mol |
IUPAC 名称 |
3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-3-5-14-6-7(8)9-2-1-4-15-9/h3,5-6,9,15H,1-2,4H2/t9-/m1/s1 |
InChI 键 |
KSEAXIKKEKAFMA-SECBINFHSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=C(C=CN=C2)C(F)(F)F |
规范 SMILES |
C1CC(NC1)C2=C(C=CN=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




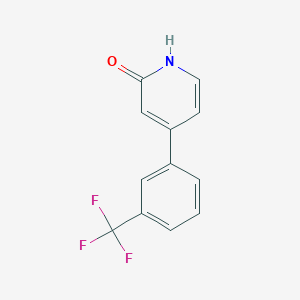
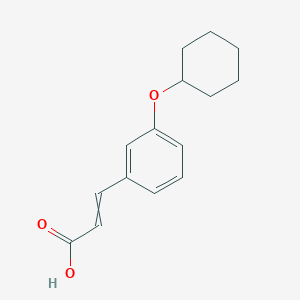
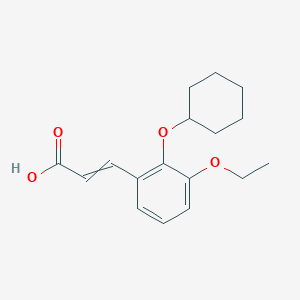
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B11723493.png)

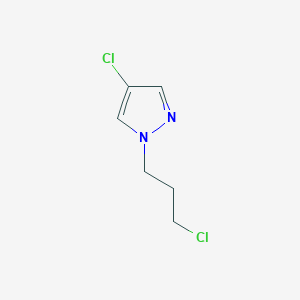
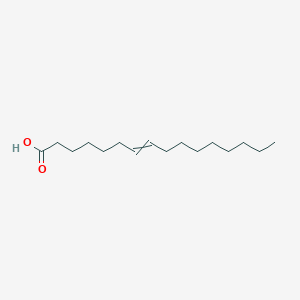
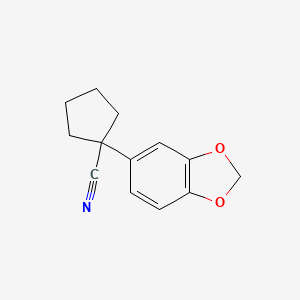
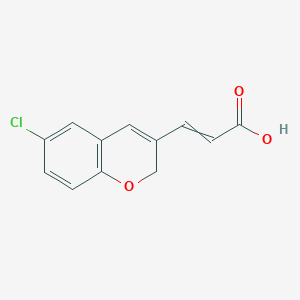
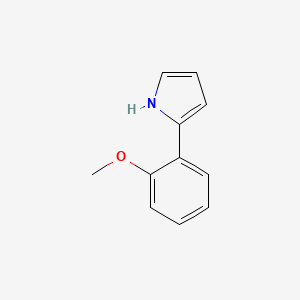
![5-Methoxy-3-[2-(3-methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-1H-indole](/img/structure/B11723535.png)

